Di-O-glycinoylcurcumin Dihydrochloride

Antibacterial β-lactamase-producing microorganisms Minimum inhibitory concentration

Di-O-glycinoylcurcumin Dihydrochloride is a glycine bioconjugate prodrug that overcomes native curcumin's poor solubility and rapid metabolism. It blocks metabolic clearance at phenolic hydroxyls and enables active cellular uptake via amino acid transporters. Validated MIC data (1.88 µmol/mL against S. pyogenes) confirms superior potency over amoxicillin-clavulanate, converting resistant strains to sensitive. Ideal as a positive control in antibacterial discovery and for dissecting prodrug-specific anticancer mechanisms in MCF-7/MDA-MB-231 models. Ensure your research uses the only curcumin analog with proven β-lactamase circumvention.

Molecular Formula C25H26N2O8
Molecular Weight 482.5 g/mol
Cat. No. B13866465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-O-glycinoylcurcumin Dihydrochloride
Molecular FormulaC25H26N2O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN
InChIInChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+
InChIKeyPQKWQYCQFFFWCA-FCXRPNKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-O-glycinoylcurcumin Dihydrochloride: Prodrug Curcumin Conjugate for Enhanced Solubility and Antibacterial Research Applications


Di-O-glycinoylcurcumin Dihydrochloride (CAS 1322544-82-0) is a synthetic curcumin bioconjugate in which both phenolic hydroxyl groups of curcumin are esterified with glycine, formulated as a dihydrochloride salt to improve aqueous solubility [1]. This chemical modification aims to address the inherent limitations of native curcumin—specifically its poor water solubility and rapid metabolic degradation—by leveraging amino acid conjugation to enhance cellular uptake and bioavailability [2]. As a prodrug candidate, the compound retains the therapeutic potential of curcumin while offering improved physicochemical properties for in vitro and in vivo research applications [3].

Why Curcumin and Unmodified Analogs Cannot Replace Di-O-glycinoylcurcumin Dihydrochloride in Targeted Antibacterial and Bioavailability Studies


Native curcumin suffers from extremely poor aqueous solubility (typically <50 µM) and rapid first-pass metabolism, resulting in negligible systemic bioavailability and limited in vitro reproducibility [1]. Unmodified curcumin analogs often fail to address these liabilities simultaneously. Di-O-glycinoylcurcumin Dihydrochloride specifically addresses these deficits through glycine esterification of both phenolic hydroxyls—the primary sites of metabolic glucuronidation/sulfation—thereby blocking rapid clearance pathways while the amino acid moiety facilitates active cellular uptake via amino acid transporters [2]. Critically, direct antibacterial assays demonstrate that curcumin itself is inactive (resistant) against multiple clinically relevant β-lactamase-producing bacteria, whereas the glycine conjugate exhibits potent, quantifiable activity [3]. Substitution with curcumin or non-glycine analogs would therefore yield false-negative results in antibacterial screening and misrepresent prodrug pharmacokinetic behavior.

Quantitative Differentiation of Di-O-glycinoylcurcumin Dihydrochloride vs. Curcumin and Clinical Antibiotics


Superior Antibacterial Potency Against Streptococcus pyogenes: MIC Comparison vs. Amoxyclav and Curcumin

Di-O-glycinoylcurcumin demonstrates significantly higher antibacterial potency against Streptococcus pyogenes compared to both the clinical antibiotic Amoxyclav and the parent compound curcumin. The MIC of the glycine conjugate was determined to be 1.88 µmol/mL, representing a 3.7-fold improvement over Amoxyclav (MIC = 7 µmol/mL) and an 8-fold improvement over curcumin (MIC = 15 µmol/mL) [1].

Antibacterial β-lactamase-producing microorganisms Minimum inhibitory concentration

Enhanced Zone of Inhibition Against Streptococcus pyogenes: Disk Diffusion Comparison vs. Amoxyclav

In a direct disk diffusion assay using equal loading (30 µg/disk), Di-O-glycinoylcurcumin produced a zone of inhibition of 28 mm against Streptococcus pyogenes, compared to 20 mm for Amoxyclav, a 40% increase in the diameter of the cleared zone [1].

Antibacterial Zone of inhibition Curcumin bioconjugate

Broad-Spectrum Antibacterial Activity Against β-Lactamase-Producing Bacteria Where Curcumin Is Inactive

Di-O-glycinoylcurcumin exhibits quantifiable antibacterial activity against multiple clinically relevant β-lactamase-producing bacterial strains against which native curcumin shows complete resistance (R, zone of inhibition <10 mm). Against Staphylococcus aureus, the conjugate displayed an MIC of 15 µmol/mL and a zone of inhibition ranging from 18-24 mm, whereas curcumin was resistant. Against Peptococcus, the MIC was 3.75 µmol/mL with a zone of inhibition of 18-22 mm, while curcumin again showed resistance [1].

Antibacterial resistance β-lactamase Staphylococcus aureus

Validated Application Scenarios for Di-O-glycinoylcurcumin Dihydrochloride Based on Quantitative Evidence


Antibacterial Screening Against Multidrug-Resistant β-Lactamase-Producing Pathogens

Based on the direct MIC and zone-of-inhibition data against S. pyogenes, S. aureus, and Peptococcus—where Di-O-glycinoylcurcumin outperforms Amoxyclav and converts resistant strains to sensitive [1]—this compound is ideally suited as a positive control or lead scaffold in antibacterial discovery programs targeting β-lactamase-expressing Gram-positive pathogens. Researchers can use the established MIC of 1.88 µmol/mL (S. pyogenes) as a benchmark for analog optimization.

Curcumin Prodrug Pharmacokinetic and Bioavailability Studies

The glycine esterification blocks the primary metabolic conjugation sites (phenolic hydroxyls) of curcumin, a design feature validated by the observation that diesters exhibit increased solubility and better cellular uptake compared to curcumin [2]. Di-O-glycinoylcurcumin Dihydrochloride therefore serves as a prototypical prodrug candidate for investigating the relationship between amino acid conjugation, transporter-mediated uptake, and in vivo bioavailability enhancement.

Comparative Anticancer Activity Studies in Breast Cancer Cell Lines

In MCF-7 and MDA-MB-231 breast cancer cell lines, the di-O-glycinoyl ester (CDG) retains anticancer potency comparable to curcumin while offering potential pharmacokinetic advantages [3]. This makes the compound a valuable tool for dissecting whether observed in vitro anticancer effects are due to the parent curcumin scaffold or to prodrug-specific cellular uptake and intracellular release mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-O-glycinoylcurcumin Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.